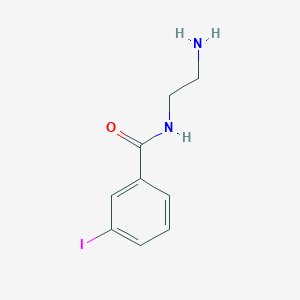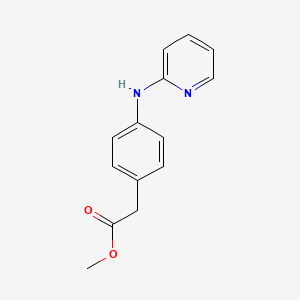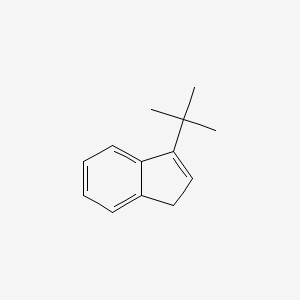
2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Méthyl-N1-(oxétan-3-yl)benzène-1,4-diamine est un composé organique caractérisé par la présence d'un cycle benzénique substitué par un groupe méthyle et un cycle oxétane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Méthyl-N1-(oxétan-3-yl)benzène-1,4-diamine implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce, tels que la 2-méthylbenzène-1,4-diamine et l'oxétane.
Conditions réactionnelles : Le cycle oxétane est introduit par une réaction de substitution nucléophile. La réaction est généralement effectuée en présence d'une base telle que l'hydrure de sodium (NaH) ou le carbonate de potassium (K2CO3) dans un solvant aprotique comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Purification : Le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir le composé souhaité à haute pureté.
Méthodes de production industrielle
En milieu industriel, la production de 2-Méthyl-N1-(oxétan-3-yl)benzène-1,4-diamine peut être mise à l'échelle en optimisant les conditions réactionnelles et en utilisant des réacteurs à écoulement continu. Cela permet un meilleur contrôle des paramètres réactionnels et une amélioration du rendement et de la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthyl-N1-(oxétan-3-yl)benzène-1,4-diamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) pour obtenir des formes réduites du composé.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration, la sulfonation ou l'halogénation, en utilisant des réactifs comme l'acide nitrique (HNO3), l'acide sulfurique (H2SO4) ou les halogènes (Cl2, Br2).
Réactifs et conditions courantes
Oxydation : KMnO4 en milieu acide ou neutre.
Réduction : NaBH4 dans le méthanol ou l'éthanol.
Substitution : HNO3/H2SO4 pour la nitration, Cl2 en présence d'un catalyseur pour l'halogénation.
Principaux produits
Oxydation : Quinones ou autres dérivés oxydés.
Réduction : Amines ou autres formes réduites.
Substitution : Dérivés nitro, sulfo ou halo.
Applications de la recherche scientifique
La 2-Méthyl-N1-(oxétan-3-yl)benzène-1,4-diamine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de matériaux avancés, tels que les polymères et les résines, en raison de ses propriétés structurelles uniques.
Mécanisme d'action
Le mécanisme par lequel la 2-Méthyl-N1-(oxétan-3-yl)benzène-1,4-diamine exerce ses effets dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, modulant leur activité. Le cycle oxétane peut améliorer la stabilité et la biodisponibilité du composé, ce qui en fait un échafaudage précieux dans la conception de médicaments.
Applications De Recherche Scientifique
2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Méthyl-N1-(tétrahydro-2H-pyran-4-yl)benzène-1,4-diamine
- 2-Méthyl-N1-(pyridin-3-yl)benzène-1,4-diamine
Unicité
La 2-Méthyl-N1-(oxétan-3-yl)benzène-1,4-diamine est unique en raison de la présence du cycle oxétane, qui confère des propriétés chimiques et physiques distinctes. Comparé aux composés similaires, le cycle oxétane peut améliorer la stabilité, la réactivité et l'activité biologique potentielle du composé, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-methyl-1-N-(oxetan-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C10H14N2O/c1-7-4-8(11)2-3-10(7)12-9-5-13-6-9/h2-4,9,12H,5-6,11H2,1H3 |
Clé InChI |
GXYWWABUMKZQJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)NC2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-](/img/structure/B12116429.png)
methanone](/img/structure/B12116442.png)



![{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B12116469.png)



![6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12116508.png)

![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)

